

Pyridone 6 comparison ruxolitinib JAK inhibitor potency

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Compound Focus: Pyridone 6

CAS No.: 457081-03-7

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Ruxolitinib Profile & Experimental Data

The table below consolidates the available quantitative and mechanistic data for Ruxolitinib.

Aspect	Details for Ruxolitinib
Primary Targets	JAK1 and JAK2 [1] [2] [3]
Reported IC ₅₀ (Cell-Free)	JAK1: 3.3 nM; JAK2: 2.8 nM [4]
Selectivity	>130-fold selectivity for JAK1/JAK2 over JAK3 [4]
Key Mechanism	Competitively inhibits ATP-binding site in the kinase (JH1) domain [4]
Pharmacokinetics	High oral bioavailability (~95%); primarily metabolized by CYP3A4; 97% protein-bound [2]
Primary Assays Cited	Cell-free kinase assays, molecular docking, cell proliferation (e.g., in cytokine-dependent cell lines), Western blot analysis of STAT phosphorylation [1] [4] [3]

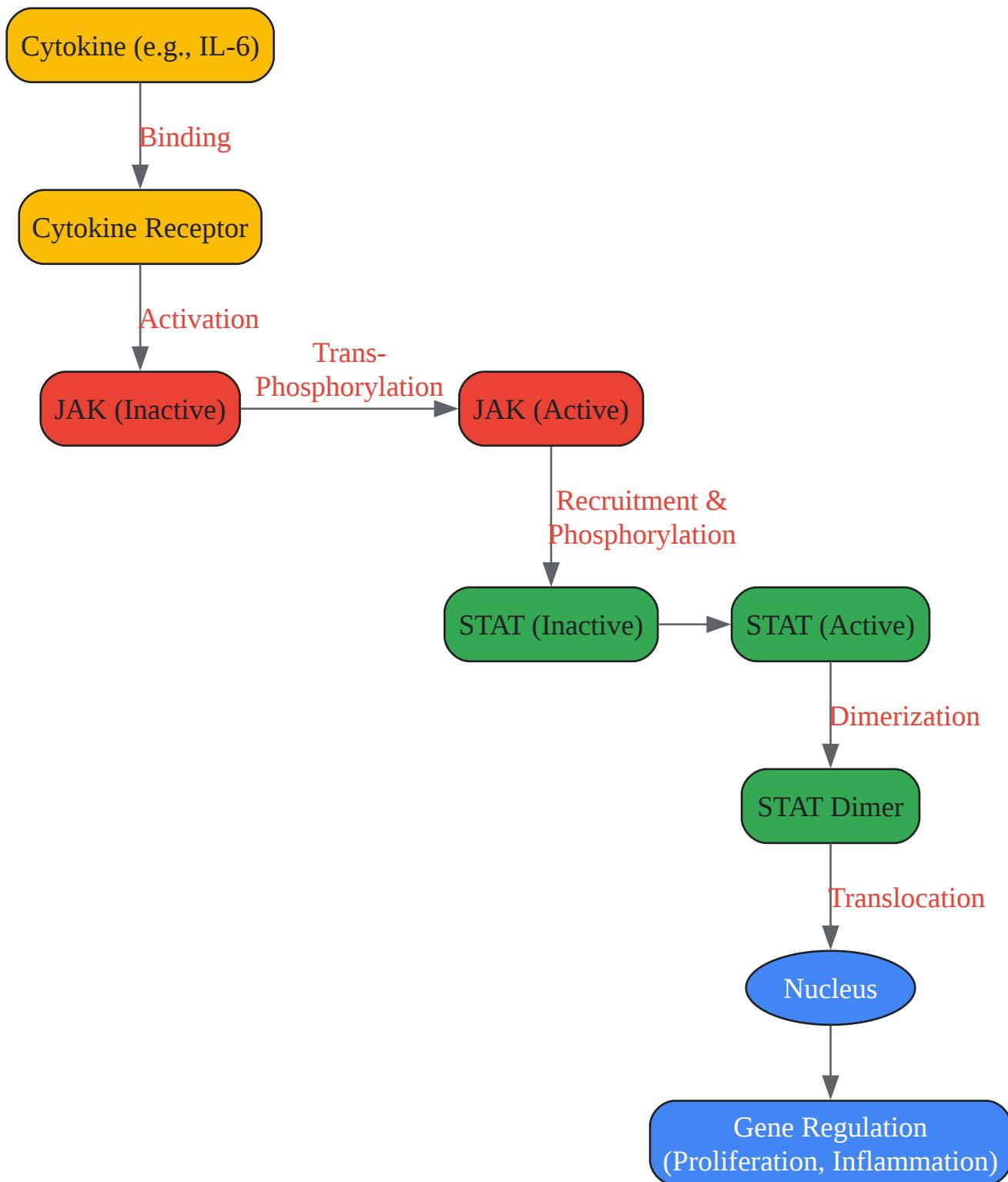
Experimental Protocols for JAK Inhibitor Profiling

The search results mention several standard methodologies used to characterize JAK inhibitors like Ruxolitinib:

- **Molecular Docking:** Used to model the interaction and binding affinity of Ruxolitinib within the ATP-binding site of JAK1 and JAK2 protein globules. The stabilization occurs primarily through hydrophobic interactions [4].
- **Cell-Free Kinase Assays:** These assays measure the direct inhibition of kinase activity. The half maximal inhibitory concentration (IC_{50}) is then determined [4].
- **Cellular Phospho-STAT Analysis:** A common method to confirm functional pathway inhibition. Cells are treated with the inhibitor and stimulated with relevant cytokines. The reduction in levels of phosphorylated STAT proteins (e.g., STAT3, STAT5) is assessed via Western blot, demonstrating effective blockade of the JAK-STAT signaling pathway [1] [3].
- **Cellular Proliferation/Apoptosis Assays:** The anti-proliferative and pro-apoptotic effects of the inhibitor are evaluated in relevant cell lines (e.g., hematologic malignancy models) using assays like flow cytometry for apoptosis and cell cycle analysis [1] [5].

The JAK-STAT Signaling Pathway

The following diagram illustrates the core JAK-STAT signaling mechanism that inhibitors like Ruxolitinib and **Pyridone 6** target.



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This pathway is critical in many disease processes. Ruxolitinib, as a JAK1/2 inhibitor, primarily blocks the phosphorylation and activation of JAK proteins [6] [7].

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